Specific Scientific Field: Medicine and Pharmacy
Summary of the Application: KDC is used in medical and pharmaceutical applications for the treatment of kidney stones, gout, and acidosis caused by kidney disease . It is also used in research experiments related to the treatment of osteoporosis .
Methods of Application or Experimental Procedures: KDC is typically administered orally in the form of a pill or solution . The dosage and frequency of administration depend on the specific condition being treated .
Results or Outcomes: It has been found that KDC increases bone density, thereby potentially offering a treatment for osteoporosis .
Specific Scientific Field: Food Science
Methods of Application or Experimental Procedures: KDC is added to food products during the manufacturing process to regulate acidity .
Results or Outcomes: The use of KDC in food products helps to maintain the desired pH level, thereby improving the taste and preserving the shelf life .
Specific Scientific Field: Nephrology
Summary of the Application: KDC is used as an alkalizing agent in renal function . It is used to manage renal tubular acidosis, hypocitraturic calcium oxalate nephrolithiasis, and uric acid lithiasis with or without calcium stones .
Methods of Application or Experimental Procedures: KDC is typically administered orally in the form of a pill or solution . The dosage and frequency of administration depend on the specific condition being treated .
Results or Outcomes: KDC has been found to be effective in managing renal tubular acidosis and preventing the formation of kidney stones .
Summary of the Application: In the food industry, KDC is used as a yeast food . It provides essential nutrients to yeast, promoting its growth and activity .
Methods of Application or Experimental Procedures: KDC is added to yeast during the fermentation process .
Results or Outcomes: The use of KDC in yeast food helps to enhance the fermentation process, thereby improving the quality of the final product .
Specific Scientific Field: Chemistry
Summary of the Application: KDC is used as a buffering agent . It helps to maintain a stable pH in a solution, preventing changes in acidity or alkalinity .
Methods of Application or Experimental Procedures: KDC is added to a solution where a stable pH is required .
Results or Outcomes: The use of KDC as a buffering agent helps to maintain the desired pH level, thereby improving the stability of the solution .
Potassium dihydrogen citrate is a chemical compound with the formula C₆H₇KO₇. It appears as odorless, transparent crystals or a white powder, and is hygroscopic in nature. This compound is primarily known for its role as a buffering agent, chelating agent, and alkalizing agent, particularly in renal function. It is also recognized for its potential to increase bone density, making it relevant in osteoporosis research .
Additionally, it can undergo esterification reactions with alcohols under acidic conditions, yielding citrate esters. Its ability to act as a chelating agent allows it to form complexes with metal ions, which can be useful in various applications including food preservation and pharmaceuticals .
In biological contexts, potassium dihydrogen citrate serves multiple functions:
Potassium dihydrogen citrate can be synthesized through various methods:
Potassium dihydrogen citrate has diverse applications across several fields:
Research on potassium dihydrogen citrate has highlighted its interactions with various substances:
These interactions underscore its importance in both therapeutic and nutritional contexts .
Potassium dihydrogen citrate shares similarities with several other compounds, particularly those derived from citric acid. Below is a comparison highlighting its uniqueness:
| Compound | Formula | Unique Features |
|---|---|---|
| Sodium citrate | C₆H₅NaO₇ | Sodium salt of citric acid; used mainly as an emulsifier. |
| Calcium citrate | C₁₃H₁₀CaO₆ | Calcium salt; often used as a calcium supplement. |
| Magnesium citrate | C₆H₆MgO₇ | Magnesium salt; commonly used for digestive health. |
| Citric acid | C₆H₈O₇ | Weak organic acid; serves as a natural preservative. |
Potassium dihydrogen citrate is unique due to its specific role in renal function and bone density enhancement, distinguishing it from other citrates that primarily serve different nutritional or preservative roles .
Potassium dihydrogen citrate is chemically defined as 2-hydroxypropane-1,2,3-tricarboxylic acid;potassium, a systematic name derived from its structural components. Common synonyms include:
These names reflect its classification as a monobasic salt of citric acid, with one potassium ion replacing a hydrogen atom in the carboxylic acid group of citric acid.
The compound’s molecular formula is C₆H₇KO₇, which can also be written as KH₂C₆H₅O₇** to emphasize its acid-base equilibrium. Structurally, it consists of:
The spatial arrangement is stabilized by hydrogen bonding between the hydroxyl group and adjacent carboxylate oxygen atoms, as inferred from crystallographic data.
| Structural Features | Description |
|---|---|
| Backbone | Propane-1,2,3-tricarboxylic acid with hydroxyl |
| Protonation State | Two -COOH groups, one -COO⁻ group |
| Counterion | K⁺ ion for charge neutralization |
| Key Functional Groups | -COOH, -COO⁻, -OH |
Regulatory classifications include:
Potassium dihydrogen citrate (chemical formula C₆H₇KO₇) is synthesized through neutralization reactions involving citric acid and various potassium-containing bases [1] [2]. The compound represents the monopotassium salt of citric acid, where one of the three carboxylic acid groups of citric acid is neutralized by a potassium cation [3] [4].
The most straightforward synthesis method involves the neutralization of citric acid with potassium hydroxide in a stoichiometric ratio of 1:1 [2] [5]. The reaction proceeds according to the following mechanism: citric acid (H₃C₆H₅O₇) reacts with potassium hydroxide (KOH) to form potassium dihydrogen citrate and water [2]. This neutralization reaction typically occurs at room temperature, though elevated temperatures up to 80°C can be employed to accelerate the reaction kinetics [6] [7].
The optimal pH range for this neutralization process is maintained between 3.5 and 4.0, which corresponds to the formation of the monobasic potassium salt [1] [8]. Water content during the reaction should comprise 25-30% of the total material weight to ensure proper dissolution and reaction completion [6] [7].
Alternative neutralization approaches utilize potassium carbonate or potassium bicarbonate as the neutralizing agents [9] [10]. When employing potassium carbonate, a molar ratio of 1:0.5 (citric acid to potassium carbonate) is maintained due to the dibasic nature of the carbonate ion [9]. This method produces carbon dioxide as a byproduct, requiring controlled addition rates to prevent excessive foaming [9].
Potassium bicarbonate neutralization follows a 1:1 molar ratio with citric acid and operates at lower temperatures (room temperature to 50°C) compared to hydroxide-based methods [9]. The bicarbonate method offers advantages in terms of pH control and reduced heat generation during the neutralization process [9] [5].
Critical process parameters for neutralization reactions include temperature control, addition rate of the neutralizing agent, and mixing efficiency [6] [7]. The reaction temperature significantly influences crystal formation and product purity, with optimal ranges varying based on the specific potassium base employed [7] [11]. Mixing time typically ranges from 10 minutes to 2 hours, depending on the scale of operation and desired particle size distribution [6] [7].
The water content during neutralization plays a crucial role in determining the final hydrate form of the product [8] [12]. Higher water content (30-40% of total material weight) favors the formation of hydrated crystals, while lower water content (20-25%) tends to produce less hydrated forms [6] [7] [8].
| Method | Molar Ratio | Temperature (°C) | Water Content (%) | pH Range |
|---|---|---|---|---|
| Citric acid + Potassium hydroxide neutralization | 1:1 (citric acid:KOH) | Room temperature to 80 | 25-30% of total material weight | 3.5-4.0 |
| Citric acid + Potassium carbonate neutralization | 1:0.5 (citric acid:K2CO3) | Room temperature to 60 | 30-40% of total material weight | 3.5-3.9 |
| Citric acid + Potassium bicarbonate neutralization | 1:1 (citric acid:KHCO3) | Room temperature to 50 | 20-25% of total material weight | 3.5-4.0 |
| Citric acid + Tripotassium citrate mixing (Patent CN103588637A) | 1:0.70-1:9 (citric acid:K3C6H5O7) | 80 (steam bath method) | 25-30% of material summation weight | 3.5-4.0 |
| Direct crystallization from fermentation broth (Patent CN105111070A) | Variable based on broth concentration | 60-120 (evaporation) | Variable (concentration dependent) | 3.5-4.0 |
Industrial production of potassium dihydrogen citrate begins with the large-scale fermentation of citric acid using Aspergillus niger as the primary microorganism [13] [14] [15]. This biotechnological approach represents the foundation for approximately 90% of global citric acid production, which subsequently serves as the precursor for potassium dihydrogen citrate synthesis [14] [15].
The fermentation process requires precise control of multiple parameters to achieve optimal citric acid yields [14] [11]. Temperature regulation between 28-30°C is critical for maintaining enzyme activity, particularly aconitase, citrate synthase, and isocitrate dehydrogenase [11]. Initial pH values must be maintained between 5.0-6.0 to ensure proper spore germination of Aspergillus niger, while final pH values below 2.0 are necessary to inhibit side product formation such as oxalic acid and gluconic acid [11].
Dissolved oxygen concentration represents another critical parameter, requiring maintenance above 25% saturation throughout the fermentation process [11]. Aeration rates of 0.5-1.5 volumes of air per volume of medium per minute (vvm) are typically employed, with agitation speeds ranging from 200-400 revolutions per minute to ensure adequate mass transfer and prevent pellet formation that could impede oxygen transfer [11].
Sucrose concentration optimization has been established at 12-15% (weight/volume) based on recent research findings [14]. Fermentation time typically extends from 120-168 hours, with inoculum sizes of 5-10% (volume/volume) providing consistent results [14] [11].
| Parameter | Optimal Range | Critical Factor |
|---|---|---|
| Temperature | 28-30°C | Enzyme activity optimization |
| pH (Initial) | 5.0-6.0 | Spore germination |
| pH (Final/Harvest) | <2.0 | Side product inhibition |
| Dissolved Oxygen | >25% saturation | Metabolic efficiency |
| Aeration Rate | 0.5-1.5 vvm | Mass transfer |
| Agitation Speed | 200-400 rpm | Pellet morphology control |
| Fermentation Time | 120-168 hours | Maximum productivity |
| Sucrose Concentration | 12-15% (w/v) | Carbon source availability |
| Inoculum Size | 5-10% (v/v) | Consistent inoculation |
Following fermentation, the citric acid-containing broth undergoes a series of purification steps before conversion to potassium dihydrogen citrate [16] [17]. Initial processing involves filtration to remove biomass and cellular debris, typically employing vacuum filtration or membrane filtration technologies [16] [18].
Membrane filtration systems have gained prominence in industrial applications due to their ability to achieve high-accuracy separation while maintaining clear and transparent permeate [18]. These systems offer advantages including high concentrated fermentation broth, increased product yield, elimination of filter aids, and reduced environmental impact through decreased acid and alkali consumption [18].
The purification process continues with crystallization steps that can achieve citric acid purity levels of 99.5% or higher [16]. Ion exchange chromatography and crystallization techniques are employed to remove impurities and concentrate the citric acid prior to neutralization with potassium bases [16].
Recent patent developments have introduced integrated approaches that combine fermentation and crystallization into streamlined processes [17]. Patent CN105111070A describes a method for producing potassium citrate directly from fermentation solutions through membrane filtration followed by continuous concentration and crystallization [17]. This approach eliminates intermediate purification steps and reduces overall processing costs [17].
The integrated process involves filtering the citric acid fermentation solution through high-permeability membranes, followed by controlled evaporation and neutralization with potassium compounds [17]. Temperature control during this integrated process ranges from 60-120°C depending on the concentration requirements and desired crystal characteristics [17].
Crystallization of potassium dihydrogen citrate involves sophisticated control of multiple parameters to achieve desired crystal morphology, size distribution, and hydrate content [19] [20] [21]. The compound exhibits hygroscopic properties and can form hydrates with varying water content depending on crystallization conditions [22] [8] [12].
Several crystallization techniques are employed in industrial production, each offering distinct advantages for specific applications [20] [23]. Slow cooling crystallization involves gradual temperature reduction from 80°C to 25°C under atmospheric pressure, producing large, well-formed crystals with water content not exceeding 18% [20] [23]. This method achieves yields of 85-92% and is particularly suitable for applications requiring high crystal quality [20].
Evaporative crystallization operates at higher temperatures (100-60°C) under atmospheric pressure, achieving superior yields of 90-95% with water content reduced to 15% or lower [20] [16]. The method produces medium to large crystals and is preferred for large-scale industrial operations [16].
Seeded crystallization employs controlled nucleation through the introduction of seed crystals at temperatures between 70-30°C [20] [23]. This technique produces uniform, controlled crystal sizes with yields ranging from 88-94% and water content maintained at or below 18% [20] [23].
Advanced crystallization methods include spray drying crystallization, which operates with inlet air temperatures of 100-120°C and produces fine powder with moisture content below 3% [24]. This method achieves the highest yields of 92-96% and is particularly suitable for pharmaceutical applications requiring specific particle size distributions [24].
Vacuum crystallization operates at reduced pressures (0.06-0.08 MPa vacuum) and moderate temperatures (40-60°C), producing medium-sized crystals with water content of 12% or lower [25]. Yields typically range from 87-93% with this method [25].
| Technique | Temperature Range (°C) | Pressure Conditions | Water Content in Product (%) | Crystal Size | Yield (%) |
|---|---|---|---|---|---|
| Slow cooling crystallization | 80-25 | Atmospheric | ≤18.0 | Large, well-formed | 85-92 |
| Evaporative crystallization | 100-60 | Atmospheric | ≤15.0 | Medium to large | 90-95 |
| Seeded crystallization | 70-30 | Atmospheric | ≤18.0 | Uniform, controlled | 88-94 |
| Spray drying crystallization | 100-120 inlet air | Atmospheric | <3.0 | Fine powder | 92-96 |
| Vacuum crystallization | 40-60 | 0.06-0.08 MPa vacuum | ≤12.0 | Medium | 87-93 |
Potassium dihydrogen citrate exhibits complex hydration behavior that significantly influences its physical and chemical properties [22] [8] [12]. The compound can exist in various hydrated forms, with water content ranging from less than 3% to over 18% depending on crystallization conditions and environmental factors [8] [12].
Research has established that water content in commercial potassium dihydrogen citrate hydrate typically does not exceed 18.0% [8] [12]. The hydrate formation is influenced by relative humidity, temperature, and crystallization rate [22] [8]. Higher relative humidity and slower crystallization rates tend to promote higher hydrate content [19] [8].
Controlled crystallization studies have demonstrated that specific temperature and pH conditions can be manipulated to achieve desired hydrate levels [21] [26]. Temperature-dependent composition analysis using spectroscopic techniques has revealed that hydrate formation occurs preferentially at lower temperatures and higher pH values within the optimal range [21] [26].
Crystal morphology control represents a critical aspect of potassium dihydrogen citrate production, particularly for pharmaceutical and food-grade applications [19] [20]. The crystallization process can be optimized to produce specific crystal habits ranging from chunky powder to well-defined prismatic crystals [22] [8].
Factors influencing crystal morphology include supersaturation levels, cooling rates, agitation intensity, and the presence of crystal habit modifiers [20] [23]. Controlled supersaturation achieved through precise temperature and concentration management produces uniform crystal sizes and shapes [20] [23].
Quality control parameters for crystallized potassium dihydrogen citrate include particle size distribution, water content determination, pH measurement of aqueous solutions, and assessment of heavy metal impurities [1] [8]. Standard specifications require pH values between 3.5-4.0 for 5% aqueous solutions and heavy metal content (as lead) not exceeding 0.0005% [1] [8].
Recent patent developments have introduced innovative methodologies for potassium dihydrogen citrate synthesis that address traditional production challenges including energy consumption, product purity, and process efficiency [6] [7] [24] [25] [17]. These patented approaches represent significant technological advancements in the field of citrate salt production.
Patent CN103588637A introduces a simplified preparation method that optimizes the ratio of citric acid to tripotassium citrate for enhanced product quality [6]. This innovation focuses on controlled ratios ranging from 1:0.70 to 1:9 (citric acid to tripotassium citrate) with precise water addition comprising 25-30% of the total material weight [6].
The patent describes a systematic approach involving raw material pulverization to 40 mesh, followed by controlled batching according to predetermined ratios [7]. The key technical breakthrough lies in the elimination of random ratio mixing that previously resulted in unstable products with inferior quality characteristics [6]. The method employs steam bath heating at 80°C for optimized reaction conditions [7].
Advantages of this approach include reduced process complexity, improved product stability, and enhanced quality control through precise ratio management [6] [7]. The method has demonstrated superior performance in preventing product yellowing and maintaining consistent crystal morphology [6].
Patent CN105111070A presents a revolutionary approach that directly processes citric acid fermentation solutions without intermediate purification steps [17]. This integrated methodology employs high-permeability membrane filtration followed by controlled crystallization to produce potassium citrate products [17].
The technical innovation encompasses filtration of fermentation broth through specialized membranes, concentration through controlled evaporation, and direct neutralization with potassium compounds [17]. Operating temperatures range from 60-120°C depending on the concentration phase requirements [17].
This integrated approach eliminates traditional separation and purification bottlenecks, resulting in reduced processing costs and improved overall efficiency [17]. The method has proven particularly effective for large-scale industrial applications where processing economy is paramount [17].
Patent CN108653215A introduces sophisticated granulation techniques with precise moisture control for potassium sodium hydrogen citrate particles [24]. While specifically targeting mixed alkali citrate salts, the principles are applicable to potassium dihydrogen citrate production [24].
The innovation incorporates spray drying with inlet air temperatures of 100-120°C, followed by controlled granulation and pulsed pneumatic drying [24]. The final product achieves moisture content below 3% through precise temperature and time control during the drying phase [24].
Key advantages include enhanced particle uniformity, improved flowability characteristics, and superior moisture control that prevents degradation during storage [24]. The pulsed pneumatic drying system reduces thermal exposure time while maintaining product stability [24].
Patent CN100491320C addresses traditional batch processing limitations through continuous concentration and crystallization methodologies [25]. This approach employs membrane filtration combined with continuous evaporation systems to achieve consistent product quality [25].
The technical breakthrough involves continuous operation that eliminates the variability associated with batch processing [25]. The system maintains controlled vacuum conditions (0.06-0.08 MPa) and precise temperature management throughout the concentration and crystallization phases [25].
Benefits include reduced energy consumption, improved production consistency, and elimination of direct contact between the product and operators or ambient air [25]. The continuous process also reduces the risk of contamination and improves overall product purity [25].
| Patent Number | Year | Innovation Focus | Key Advantage | Technical Breakthrough |
|---|---|---|---|---|
| CN103588637A | 2013 | Simplified mixing method with controlled ratios | Reduced process complexity, higher product quality | Optimized citric acid to potassium citrate ratios |
| CN105111070A | 2015 | Direct fermentation broth processing | Eliminates intermediate purification steps | Integrated fermentation-crystallization process |
| CN109553520A | 2019 | Gold potassium citrate for electroplating | Improved pH stability and product uniformity | Steam bath heating at controlled temperature |
| CN108653215A | 2018 | Granule formation with improved stability | Enhanced particle uniformity and moisture control | Spray drying with precise moisture control |
| CN100491320C | 2006 | Continuous concentration and crystallization | Reduced energy consumption and improved efficiency | Membrane filtration with continuous operation |